molecular formula C11H9F3N2O5 B8133589 6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester CAS No. 2092929-97-8

6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester

Cat. No.: B8133589
CAS No.: 2092929-97-8
M. Wt: 306.19 g/mol
InChI Key: CKHXDAGHQHNGMB-UHFFFAOYSA-N
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Description

6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitro group, a trifluoroacetylamino group, and a methyl ester group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 6-methylbenzoic acid to introduce the nitro group, followed by the introduction of the trifluoroacetylamino group through an acylation reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroacetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 6-Methyl-2-amino-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The nitro group and trifluoroacetylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-nitrobenzoic acid methyl ester
  • 6-Methyl-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester
  • 2-Nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester

Uniqueness

6-Methyl-2-nitro-3-(2,2,2-trifluoro-acetylamino)-benzoic acid methyl ester is unique due to the presence of both the nitro group and the trifluoroacetylamino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 6-methyl-2-nitro-3-[(2,2,2-trifluoroacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O5/c1-5-3-4-6(15-10(18)11(12,13)14)8(16(19)20)7(5)9(17)21-2/h3-4H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHXDAGHQHNGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138151
Record name Benzoic acid, 6-methyl-2-nitro-3-[(2,2,2-trifluoroacetyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092929-97-8
Record name Benzoic acid, 6-methyl-2-nitro-3-[(2,2,2-trifluoroacetyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2092929-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 6-methyl-2-nitro-3-[(2,2,2-trifluoroacetyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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